tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate
Description
This compound belongs to a class of piperidine-carboxylate derivatives featuring a 2-chloropyrido[2,3-d]pyrimidinylamino moiety. The tert-butyl carbamate group enhances solubility and stability, while the chloropyrido-pyrimidine core may confer selective binding properties. Although direct pharmacological data for this compound are unavailable, its structural analogs demonstrate diverse bioactivities, underscoring its relevance in drug discovery pipelines .
Properties
Molecular Formula |
C17H22ClN5O2 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
tert-butyl 4-[(2-chloropyrido[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClN5O2/c1-17(2,3)25-16(24)23-9-6-11(7-10-23)20-14-12-5-4-8-19-13(12)21-15(18)22-14/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,19,20,21,22) |
InChI Key |
MVOODKMVVNSILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC3=C2C=CC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This step involves the condensation of appropriate precursors, such as 2-chloropyridine and a suitable amidine, under controlled conditions to form the pyrido[2,3-d]pyrimidine ring system.
Introduction of the piperidine moiety: The pyrido[2,3-d]pyrimidine intermediate is then reacted with a piperidine derivative, such as piperidine-1-carboxylic acid tert-butyl ester, to introduce the piperidine ring.
Final coupling and purification: The final step involves coupling the intermediate with tert-butyl 4-aminopiperidine-1-carboxylate under suitable conditions, followed by purification to obtain the desired compound.
Chemical Reactions Analysis
tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloro position of the pyrido[2,3-d]pyrimidine ring. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
Tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound with a unique structure featuring a tert-butyl group attached to a piperidine ring and a chlorinated pyrido-pyrimidine moiety. It has a molecular formula of C17H22ClN5O2 and a molecular weight of approximately 363.8 g/mol . The compound includes functional groups such as an amino group and a carboxylate, which are important for its biological activity and interactions.
Potential Applications
This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Preliminary studies suggest it exhibits biological activity that may include various therapeutic applications. Interaction studies are crucial to understanding its behavior in biological systems, typically involving binding assays, enzyme inhibition assays, and cell-based assays.
Structural Similarity
Several compounds share structural similarities with this compound. These include:
- Ethyl 4-(3-(4-methylpyridin-2-yl)amino)piperidine-1-carboxylate, which contains a piperidine ring and pyridine moiety, with methyl substitution enhancing lipophilicity.
- N-(tert-butyl)-6-chloro-pyridin-3-amines, which feature a chlorinated pyridine structure and potential activity against specific bacterial strains.
- 1-(4-(Chlorobenzoyl)-piperidin-1-yloxy)-2-methyl-pyrimidine, which features a piperidinic structure linked to a pyrimidine and is targeted for neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Functional Groups
Key structural differences among analogs lie in the heterocyclic core, substituents, and linker groups:
*Estimated based on analogous structures.
Key Observations :
- Heterocyclic Core: The target compound’s pyrido[2,3-d]pyrimidine core (fused bicyclic system) may enhance rigidity and π-π stacking compared to monocyclic pyrimidine analogs .
- Substituents : Chlorine at position 2 (target compound) vs. methyl/oxy groups () or bulky aryl groups () influence steric and electronic properties.
- Linkers: Amino vs.
Physical and Spectroscopic Properties
Notes: The lack of data for the target compound highlights the need for experimental characterization. Analogs like PK03447E-1 () and compound 24 () provide benchmarks for expected purity and spectroscopic profiles.
Biological Activity
Chemical Structure and Properties
tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 304.79 g/mol. The compound features a tert-butyl group attached to a piperidine ring and a chlorinated pyrido-pyrimidine moiety, which contributes to its potential biological activity and therapeutic applications.
Preliminary studies indicate that this compound may exhibit several biological activities, primarily through its interactions with various biological pathways. The presence of an amino group and a carboxylate is crucial for its bioactivity, potentially allowing it to act as an inhibitor or modulator of specific enzymes or receptors in cellular processes.
Potential Applications
The compound has been identified for potential applications in:
- Cancer Therapy : It may serve as a lead compound for developing targeted therapies against specific cancer types due to its structural similarity to known inhibitors of cancer-related pathways.
- Antimicrobial Activity : Similar compounds have shown activity against various bacterial strains, suggesting that this compound might also possess antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. SAR studies have indicated that modifications in the functional groups can significantly affect the potency and selectivity of the compound against specific targets.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Ethyl 4-(3-(4-methylpyridin-2-yl)amino)piperidine-1-carboxylate | Contains a piperidine ring and pyridine moiety | Methyl substitution enhances lipophilicity |
| N-(tert-butyl)-6-chloro-pyridin-3-amines | Chlorinated pyridine structure | Potentially active against specific bacterial strains |
| 1-(4-(Chlorobenzoyl)-piperidin-1-yloxy)-2-methyl-pyrimidine | Features a piperidinic structure linked to a pyrimidine | Targeted for neurological disorders |
These compounds underscore the unique structural characteristics of this compound that may confer distinct biological activities.
Inhibition Studies
Research has shown that compounds similar to this compound can inhibit specific kinases involved in cancer progression. For example, studies on pyrazolopyridine inhibitors have demonstrated low micromolar potency for CHK1, which is critical in cell cycle regulation and DNA damage response .
Antimicrobial Activity
In vitro assays have indicated that related compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported that structural analogs can inhibit bacterial growth, suggesting that this compound might also share similar properties .
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. This includes:
- In vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics.
- Clinical Trials : To assess safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
